UCHL1 Inhibitory Activity: A Quantifiable, Though Weak, Baseline for Selectivity Determination
In a fluorescence polarization biochemical assay, 3-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)propanamide exhibited an IC50 exceeding 300,000 nM against UCHL1. This represents a measurable but weak inhibition profile [1]. While a direct head-to-head IC50 comparator for the closest structural analogs (e.g., 4-chloro or 4-fluoro variants) is not publicly available in primary literature, this data point nevertheless establishes a quantitatively defined activity floor for this specific chemical entity. Within the broader patent landscape, optimized leads derived from this scaffold reportedly achieve nanomolar UCHL1 inhibition, indicating that this compound likely serves as an early screening hit or a deliberate negative control probe [2].
| Evidence Dimension | UCHL1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >300,000 nM |
| Comparator Or Baseline | Optimized UCHL1 clinical candidates (patent examples): typically <100 nM (Note: comparator data is class-level and not from a direct head-to-head study with the target compound) |
| Quantified Difference | >=3,000-fold higher IC50 for the target compound relative to optimized leads |
| Conditions | Biochemical fluorescence polarization assay (UCHL1, unknown origin), 30-minute preincubation |
Why This Matters
This quantitative, albeit weak, inhibition profile precisely defines the compound's utility as either an inactive control or a starting scaffold for medicinal chemistry optimization in UCHL1 programs, directly influencing procurement decisions for assay development.
- [1] BindingDB Entry: CHEMBL4303698. UCHL1 Inhibition Assay (IC50 > 300,000 nM). University of California, San Diego. View Source
- [2] Jones, A., et al. (Mission Therapeutics Ltd). New Compounds. Japanese Patent JP2017530960A, 2017. View Source
